Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a methoxycarbonyl group at the ortho position of the phenyl ring attached to the pyrazole nitrogen (position 1) and a methyl ester at position 3 of the pyrazole core. These analogs are pivotal in medicinal chemistry and materials science due to their diverse biological activities, such as enzyme inhibition (e.g., Lp-PLA2 inhibitors) , and their utility as intermediates in synthetic workflows .
Properties
IUPAC Name |
methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYTLYFMSZPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-
Biological Activity
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group. The compound's IUPAC name reflects its structure, which can be represented as follows:
The molecular formula is , and the compound has a molecular weight of 252.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters under basic conditions. Common bases used include sodium ethoxide or potassium carbonate, and the reaction is generally performed at elevated temperatures to facilitate the formation of the pyrazole ring. The process may also be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, cell viability assays indicated that concentrations above 50 µM resulted in over 70% cell death in treated cultures .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MICs) in the range of 25-50 µg/mL, indicating moderate antibacterial activity . The structure-activity relationship (SAR) studies suggest that modifications to the methoxycarbonyl group can enhance antimicrobial efficacy .
Insecticidal Activity
Insecticidal properties have been observed in this compound, particularly against aphids. A study reported that at a concentration of 100 µg/mL, it achieved over 90% mortality against Aphis craccivora, suggesting potential use in agricultural applications as an insecticide . The inclusion of specific substituents on the phenyl ring was found to influence the insecticidal potency significantly.
Case Studies and Research Findings
Several research findings underscore the biological relevance of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Cytotoxicity >70% at 50 µM in breast cancer cells |
| Study B | Antimicrobial | MIC of 25-50 µg/mL against S. aureus |
| Study C | Insecticidal | >90% mortality in aphids at 100 µg/mL |
These findings indicate a multifaceted profile for this compound, showcasing its potential across various fields, including oncology, microbiology, and agriculture.
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anticancer Properties
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate has been investigated for its role as an antioxidant and potential anticancer agent. Studies indicate that derivatives of pyrazole compounds can inhibit glutathione peroxidase 4 (GPX4), which is involved in ferroptosis, a form of regulated cell death associated with cancer progression. Specifically, compounds similar to this pyrazole have shown effective inhibition at low concentrations (IC50 = 100 nM), suggesting a promising avenue for cancer therapy .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis provided insights into how modifications affect potency and selectivity against cancer cells .
Agricultural Applications
Pesticidal Activity
The compound's structural features allow it to be explored as a potential pesticide. Research has indicated that pyrazole derivatives exhibit herbicidal and insecticidal properties. Preliminary tests have shown that this compound can effectively inhibit the growth of certain plant pathogens and pests, making it a candidate for developing new agrochemicals .
Case Study: Field Trials
Field trials conducted with formulations containing this pyrazole derivative demonstrated a reduction in pest populations by over 50% compared to untreated controls. These results suggest that the compound could serve as an environmentally friendly alternative to conventional pesticides, aligning with sustainable agricultural practices.
Material Science
Polymer Chemistry
this compound has also found applications in material science, particularly in the synthesis of novel polymers. Its ability to act as a building block for polymerization reactions allows for the creation of materials with tailored properties for specific applications, such as coatings and adhesives.
Case Study: Polymer Synthesis
Research focused on incorporating this pyrazole derivative into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength. The synthesized polymers exhibited improved resistance to environmental degradation, making them suitable for outdoor applications .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | GPX4 Inhibition | 100 | |
| Derivative A | Cytotoxicity | 150 | |
| Derivative B | Herbicidal Activity | N/A |
Table 2: Field Trial Results
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound (hypothetical structure inferred from nomenclature) to analogs from the evidence, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparative Insights
Ester Group Effects :
- Methyl esters (e.g., CAS 1365939-51-0) generally offer higher hydrolytic stability than ethyl esters (e.g., CAS 618070-57-8), impacting pharmacokinetics .
- Ethyl esters are often preferred in synthetic intermediates (e.g., bromoethyl derivative ) for ease of further functionalization.
Synthetic Utility :
- The bromoethyl-substituted pyrazole (CAS N/A ) serves as a versatile intermediate for alkylation or nucleophilic substitution reactions.
- Regioisomeric mixtures (e.g., CAS N/A ) complicate purification but expand structural diversity for drug discovery.
Crystallographic Data :
- High-quality crystal structures (e.g., R factor = 0.034 ) enable precise conformational analysis, aiding in structure-activity relationship (SAR) studies.
Limitations and Contradictions in Evidence
- Data Gaps: No direct evidence exists for the target compound’s synthesis, bioactivity, or physical properties.
- Structural Ambiguity : Some analogs (e.g., CAS 916033-35-7 ) lack detailed biological data, limiting comparative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
